molecular formula C8H10ClN3OS B1461083 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride CAS No. 923216-51-7

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1461083
CAS No.: 923216-51-7
M. Wt: 231.7 g/mol
InChI Key: SEVCRTKXDVMDSU-UHFFFAOYSA-N
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Description

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride (CAS 1185298-48-9) is a versatile chemical intermediate based on the privileged thienopyrimidine scaffold, which is of significant interest in medicinal chemistry due to its structural relationship with natural purine bases like adenine and guanine . This molecular framework is extensively utilized in the design and synthesis of novel bioactive molecules, particularly in oncology research, where similar compounds have demonstrated potent activity as kinase inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M, which is prevalent in non-small cell lung cancer (NSCLC) . The compound serves as a valuable building block for constructing diverse molecular architectures, with its hydrochloride salt form offering improved solubility and handling properties for synthetic applications . Beyond oncology, the thieno[3,2-d]pyrimidine core structure exhibits broad potential in anti-infective discovery, showing promising applications in the development of antibacterial, antifungal, antiparasitic, and antiviral agents . Its synthetic utility is enhanced by the presence of a methylamino group, which allows for further functionalization and structure-activity relationship (SAR) exploration. This product is intended for chemical synthesis and research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6;/h2-3,9H,4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVCRTKXDVMDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C(=O)N1)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673821
Record name 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-51-7
Record name 2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and bacterial infections without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.

Biological Activity

2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride, with the CAS number 923216-51-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C8H10ClN3OS
  • Molecular Weight : 231.70 g/mol
  • Purity : Typically >95% .

The biological activity of thieno[3,2-d]pyrimidine derivatives, including the hydrochloride form of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in disease pathways. The compound exhibits potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thieno[3,2-d]pyrimidine derivatives. A screening campaign against Mycobacterium tuberculosis identified these compounds as promising antibacterial agents due to their ability to form highly antimycobacterial metabolites through enzymatic activation by nitroreductase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed:

  • Enhanced anti-Gram-positive activity against strains such as Staphylococcus aureus (including MRSA).
  • Moderate activity against certain Gram-negative bacteria .

Anticancer Activity

The compound has shown significant cytotoxic effects in various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited potent inhibitory effects on the PI3K pathway, which is crucial for cancer cell proliferation. Specifically, compounds derived from thieno[2,3-d]pyrimidine scaffolds showed IC50 values indicating strong antiproliferative activity against breast cancer cell lines (e.g., T-47D) .

Notable Findings

  • Cytotoxicity : Compounds VIb and IIIa demonstrated over 70% inhibition in breast cancer cell lines.
  • Enzymatic Inhibition : VIb showed 72% and 84% inhibition on PI3Kβ and PI3Kγ isoforms respectively .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized 51 novel derivatives of thieno[3,2-d]pyrimidines and evaluated their antibacterial properties.
    • The most promising compounds displayed good pharmacokinetic profiles and acceptable toxicity levels in HeLa cells .
  • Evaluation of Anticancer Properties :
    • A series of thieno[2,3-d]pyrimidine derivatives were tested for their anticancer activity using NCI 60 cell line screening.
    • Compounds showed varied cytotoxic effects across different cancer types, with some achieving over 90% inhibition in specific cell lines .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Antiviral Properties

Another area of interest is the antiviral activity of thieno[3,2-d]pyrimidine derivatives. Some studies have demonstrated that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways necessary for viral life cycles. This makes them potential candidates for the development of antiviral drugs targeting diseases such as HIV and hepatitis C .

Neurological Applications

The compound's structure suggests possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders. Research into similar thieno[3,2-d]pyrimidine derivatives has indicated potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of a thieno[3,2-d]pyrimidine derivative similar to 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride against breast cancer cells. The results showed a dose-dependent inhibition of cell growth and significant apoptosis induction compared to control groups. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study 2: Antiviral Activity Against HIV

In another investigation, researchers evaluated the antiviral properties of thieno[3,2-d]pyrimidine compounds against HIV. The study found that these compounds could effectively reduce viral load in infected cell cultures by inhibiting reverse transcriptase activity. This suggests that modifications to the methylamino group could enhance antiviral efficacy and selectivity .

Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of neurodegeneration. The findings indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells, supporting their potential use in treating neurodegenerative diseases .

Summary Table of Applications

Application AreaSpecific FindingsReferences
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits HIV replication
NeurologicalProvides neuroprotection against oxidative stress

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents/Modifications Melting Point (°C) Solubility (Inferred) Key References
2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride 2-(Methylaminomethyl), hydrochloride salt Not reported High (due to hydrochloride)
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one 2-(Methylthio) Not reported Moderate (lipophilic S-group)
6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 6-(3-Methoxyphenyl) 241–243 Low (hydrophobic aryl group)
7,9-Bis(4-methoxyphenyl)-2-(pyrazolyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (6b) Pyrazole and bis(4-methoxyphenyl) 183–185 Low
3-Methyl-2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Methyl, 2,6-bis(3-methoxyphenyl) 148–150 Moderate

Key Observations :

  • Hydrochloride Salt : The hydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like 2-(methylthio) derivatives .
  • Aryl Groups (e.g., methoxyphenyl): Contribute to π-π stacking interactions but reduce solubility due to hydrophobicity .
Anticancer Activity
  • EGFR/VEGFR-2 Inhibition: Thieno[3,2-d]pyrimidines with pyrrolidin-2-ylethynyl or benzylindole substituents show potent inhibition of EGFR and VEGFR-2, with IC₅₀ values in the nanomolar range . The methylaminomethyl group in the target compound may modulate kinase selectivity due to its basic nature.
  • Cdc7/Cdk9 Inhibition: Analogous compounds like XL413 (benzofuropyrimidinone) inhibit kinases involved in cell cycle progression . Structural differences (thieno vs. benzofuro core) may alter binding affinity.
Antiplatelet Activity
  • P2Y12 Receptor Antagonism: Thienopyridines (e.g., clopidogrel) are prodrugs requiring metabolic activation. The target compound’s pyrimidinone core lacks the disulfide bridge critical for P2Y12 inhibition, suggesting divergent mechanisms .

Preparation Methods

General Synthetic Strategy for Thieno[3,2-d]pyrimidin-4(3H)-one Core

The thieno[3,2-d]pyrimidin-4(3H)-one core is typically synthesized via cyclization reactions involving aminothiophene derivatives and carbonyl or isothiocyanate reagents. Key methods include:

  • Cyclization with Formamide: Aminothiophene substrates are heated with excess formamide to induce ring closure, yielding thieno[3,2-d]pyrimidin-4(3H)-one isomers under mild to high temperatures with moderate to good yields (60–65%).

  • Condensation with Ethoxycarbonyl Isothiocyanate: This method involves reacting aminothiophene carboxylates with ethoxycarbonyl isothiocyanate in dimethylformamide (DMF) to form thiourea intermediates. Subsequent reaction with primary alkylamines, coupling agents like EDCI·HCl, and bases such as triethylamine leads to guanidine intermediates that cyclize upon heating to afford substituted thieno[3,2-d]pyrimidin-4(3H)-ones.

  • Use of Potassium Cyanate or Thiocyanate: Cyclocondensation of ethyl aminothiophene carboxylates with potassium cyanate or thiocyanate in acidic media (e.g., acetic acid or hydrochloric acid in refluxing 1,4-dioxane) yields thieno[3,2-d]pyrimidine-2,4-diones or 2-thioxo derivatives with yields ranging from 58% to 91%.

Specific Preparation of 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

The compound of interest, 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride, can be prepared via a modification of the ethoxycarbonyl isothiocyanate condensation route:

  • Formation of Thiourea Carbamate Intermediate: The starting aminothiophene derivative is reacted with ethoxycarbonyl isothiocyanate in DMF at room temperature to generate a thiourea carbamate intermediate.

  • Reaction with Methylamine: The intermediate is then treated with methylamine in the presence of coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and triethylamine. This step forms a guanidine intermediate.

  • Cyclization and Deprotection: Heating the reaction mixture (typically around 170 °C) induces cyclization to form the thieno[3,2-d]pyrimidin-4(3H)-one core substituted at the 2-position with a methylaminomethyl group.

  • Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiourea intermediate formation Aminothiophene + ethoxycarbonyl isothiocyanate in DMF Not isolated Room temperature, intermediate step
Guanidine intermediate formation Methylamine + EDCI·HCl + triethylamine Not isolated Room temperature
Cyclization Heating at ~170 °C 42–70 Yield depends on substituents
Hydrochloride salt formation Treatment with HCl Quantitative Improves solubility and stability

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the methylaminomethyl substituent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the expected molecular formula.

  • Melting Point: The hydrochloride salt typically exhibits a sharp melting point indicative of purity.

Q & A

Q. What are the standard synthetic routes for preparing 2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how are their structures confirmed?

  • Methodological Answer : Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclization reactions. For example, a common approach involves reacting substituted thiophene precursors with formamide under reflux to form the pyrimidinone core, followed by functionalization at the 2-position using methylamine derivatives . Structural confirmation relies on spectroscopic techniques:
  • IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1670–1700 cm⁻¹ for C=O) .
  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments. For instance, the methylamino group in the target compound would show a singlet near δ 2.5 ppm in 1^1H NMR .
  • HRMS : Validates molecular formula (e.g., calculated vs. observed m/z for [M+H]+^+) .

Q. How can researchers optimize reaction conditions to improve yields in Pd-catalyzed cross-coupling reactions for thieno[3,2-d]pyrimidinone derivatives?

  • Methodological Answer : Pd-catalyzed C–C or C–N couplings (e.g., Sonogashira or Buchwald-Hartwig reactions) require careful optimization:
  • Catalyst system : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like XPhos enhances reactivity .
  • Solvent and temperature : Dichloromethane/methanol mixtures at 60–80°C balance solubility and reaction kinetics .
  • Substrate ratios : A 1:1.2 molar ratio of aryl halide to coupling partner minimizes side reactions .
    Example: Synthesis of 6-[(4-methylphenyl)ethynyl] derivatives achieved 23% yield using Pd(PPh3_3)4_4 in cyclohexane/ethanol .

Q. What are the key steps in characterizing the hydrochloride salt form of this compound?

  • Methodological Answer :
  • Salt formation : React the free base with HCl in ethanol, followed by precipitation and recrystallization .
  • Titration : Confirm stoichiometry via elemental analysis (e.g., Cl^- content).
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions of the thieno[3,2-d]pyrimidinone scaffold affect dihydrofolate reductase (DHFR) inhibitory activity?

  • Methodological Answer :
  • Activity assays : Use recombinant DHFR enzymes (e.g., from Plasmodium falciparum) to measure IC50_{50} values via spectrophotometric NADPH oxidation .
  • SAR analysis :
  • 2-position : Methylamino groups enhance solubility and binding affinity compared to bulkier substituents .
  • 6-position : Aryl groups (e.g., 4-chlorophenyl) improve inhibitory potency by 3–5-fold due to hydrophobic interactions .
  • Data validation : Compare kinetic data (Ki_i) with molecular docking simulations (e.g., AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported antiplasmodial activities of thieno[3,2-d]pyrimidinone derivatives?

  • Methodological Answer :
  • Standardized assays : Use synchronized P. falciparum cultures (e.g., strain 3D7) under 5% CO2_2/1% O2_2 to replicate physiological conditions .
  • Control compounds : Include chloroquine and pyrimethamine as references to normalize data across studies .
  • Data reconciliation : Meta-analysis of substituent effects (e.g., electron-withdrawing groups at C6 correlate with IC50_{50} < 1 µM) .

Q. How can researchers design a high-throughput screening (HTS) protocol to evaluate anticancer activity of novel thieno[3,2-d]pyrimidinones?

  • Methodological Answer :
  • Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models for diversity .
  • Endpoint assays : ATP-based viability (CellTiter-Glo) and apoptosis markers (Annexin V/PI) at 48–72 hours .
  • Dose-response : Test 0.1–100 µM concentrations; prioritize compounds with selectivity indices >10 .
    Example: Derivatives with 4-methoxyphenyl groups showed GI50_{50} values of 2.5 µM in MCF-7 cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride
Reactant of Route 2
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2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride

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